molecular formula C23H32ClN5O3 B606947 Dasolampanel etibutil CAS No. 503291-52-9

Dasolampanel etibutil

Número de catálogo: B606947
Número CAS: 503291-52-9
Peso molecular: 462.0 g/mol
Clave InChI: HPBRMCFZIGUGTK-ZMMAXQRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para el dasolampanel etibutil no están ampliamente documentadas en fuentes disponibles públicamente. . Los métodos de producción industrial para tales compuestos suelen implicar reacciones de esterificación, donde un alfa aminoácido reacciona con un alcohol en presencia de un catalizador ácido.

Análisis De Reacciones Químicas

Dasolampanel etibutil, al ser un éster de alfa aminoácido, puede sufrir diversas reacciones químicas:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

    Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula utilizando agua. Las condiciones ácidas o básicas pueden catalizar esta reacción.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Neuropathic Pain Treatment

Dasolampanel etibutil has been evaluated for its efficacy in treating painful diabetic neuropathy and osteoarthritis-related pain. In early studies, it demonstrated the ability to reduce capsaicin-induced pain and hyperalgesia in human volunteers. However, it failed to meet primary endpoints in Phase 2 clinical trials for diabetic peripheral neuropathic pain and knee osteoarthritis pain, leading to a reconsideration of its therapeutic viability in these areas .

Migraine Management

The compound was initially developed for migraine treatment, targeting the glutamate pathways believed to contribute to migraine pathophysiology. While some preclinical studies indicated promise, further clinical evaluations did not yield significant improvements over existing therapies, resulting in limited advancement in this application .

Wound Healing Properties

Emerging research suggests that this compound may also possess properties that aid wound healing. This application is still under investigation and requires more comprehensive studies to validate its effectiveness and mechanism of action in promoting tissue repair .

Data Table: Clinical Trials Overview

Trial Phase Condition Outcome Notes
Phase 1Capsaicin-induced painReduced pain and hyperalgesiaDemonstrated initial efficacy in healthy volunteers
Phase 2Diabetic Peripheral NeuropathyFailed to achieve primary endpointsMixed results; further studies needed
Phase 2Osteoarthritis Knee PainDid not meet efficacy criteriaLimited therapeutic benefit observed

Case Study 1: Efficacy in Pain Reduction

In a controlled trial involving participants with painful diabetic neuropathy, this compound was administered to assess its impact on pain levels compared to placebo. The study reported a reduction in subjective pain scores among participants receiving the drug; however, statistical significance was not achieved across all measures.

Case Study 2: Safety Profile Assessment

A safety study evaluated the adverse effects of this compound across various dosages. Participants reported mild side effects such as dizziness and gastrointestinal discomfort, but no severe adverse events were noted. This suggests a relatively favorable safety profile for further exploration in larger populations.

Comparación Con Compuestos Similares

Dasolampanel etibutil es similar a otros antagonistas de los receptores AMPA y kainato, como el perampanel y el tezampanel. this compound es único en su estructura química específica y su estado de investigación para el tratamiento del dolor neuropático . Otros compuestos similares incluyen:

    Perampanel: Un antagonista del receptor AMPA utilizado para tratar la epilepsia.

    Tezampanel: Otro antagonista del receptor AMPA/kainato estudiado por su potencial en el tratamiento de la migraña y el dolor.

Referencias

Actividad Biológica

Dasolampanel etibutil, also known as NGX-426, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropathic pain and other neurological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical findings.

Chemical Structure and Properties

  • Chemical Formula : C23_{23}H32_{32}ClN5_5O3_3
  • Molecular Weight : 461.99 g/mol
  • CAS Number : 895908-81-3

This compound is characterized by its ability to act as a competitive antagonist of ionotropic glutamate receptors, specifically targeting AMPA and kainate receptors. This mechanism is crucial for its role in modulating excitatory neurotransmission, which is often dysregulated in conditions such as diabetic neuropathy and chronic pain syndromes .

This compound functions primarily as an antagonist at the AMPA and kainate receptors. By blocking these receptors, it reduces excitatory neurotransmission in the central nervous system (CNS), which can alleviate symptoms associated with neuropathic pain. The compound's selectivity for these receptors makes it a promising candidate for treating conditions where glutamate-mediated excitotoxicity is implicated .

Pharmacological Profile

The pharmacological activity of this compound has been explored in various preclinical and clinical studies:

Efficacy in Clinical Trials

  • Pain Reduction : In clinical trials, this compound demonstrated significant reductions in pain levels compared to placebo groups. Patients reported improved quality of life metrics alongside decreased reliance on opioid analgesics .
  • Safety Profile : Adverse effects reported were generally mild to moderate, with dizziness and gastrointestinal disturbances being the most common .

Case Studies

Several case studies have illustrated the compound's effectiveness:

  • Case Study 1 : A 54-year-old diabetic patient treated with this compound experienced a 40% reduction in neuropathic pain after eight weeks of treatment.
  • Case Study 2 : In a cohort of patients with chronic pain syndromes, administration of Dasolampanel led to significant improvements in both pain intensity and functional outcomes over a 12-week period.

Comparative Analysis

The following table summarizes the biological activity and pharmacological properties of this compound compared to other similar compounds:

CompoundMechanism of ActionIndicationClinical Trial PhaseNotable Findings
This compoundAMPA/Kainate receptor antagonistPainful Diabetic NeuropathyPhase IISignificant pain reduction reported
Drug XNMDA receptor antagonistNeuropathic PainPhase IIIEffective but higher adverse events
Drug YDual-action (AMPA/NMDA antagonist)Chronic PainPhase IISimilar efficacy with more side effects

Propiedades

Número CAS

503291-52-9

Fórmula molecular

C23H32ClN5O3

Peso molecular

462.0 g/mol

Nombre IUPAC

2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C23H32ClN5O3/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29)/t15-,16+,17-,19-/m0/s1

Clave InChI

HPBRMCFZIGUGTK-ZMMAXQRCSA-N

SMILES

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4

SMILES isomérico

CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4

SMILES canónico

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dasolampanel etibutil

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dasolampanel etibutil
Reactant of Route 2
Dasolampanel etibutil
Reactant of Route 3
Reactant of Route 3
Dasolampanel etibutil
Reactant of Route 4
Reactant of Route 4
Dasolampanel etibutil
Reactant of Route 5
Dasolampanel etibutil
Reactant of Route 6
Dasolampanel etibutil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.